Dimethoxybis(2-methylpropyl)stannane
Description
Structure
2D Structure
Properties
CAS No. |
20665-28-5 |
|---|---|
Molecular Formula |
C10H24O2Sn |
Molecular Weight |
295.01 g/mol |
IUPAC Name |
dimethoxy-bis(2-methylpropyl)stannane |
InChI |
InChI=1S/2C4H9.2CH3O.Sn/c2*1-4(2)3;2*1-2;/h2*4H,1H2,2-3H3;2*1H3;/q;;2*-1;+2 |
InChI Key |
ZACMBPZBMUWZHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Sn](CC(C)C)(OC)OC |
Origin of Product |
United States |
Sophisticated Structural Elucidation and Characterization of Dimethoxybis 2 Methylpropyl Stannane
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the molecular structure and bonding within a compound. For Dimethoxybis(2-methylpropyl)stannane, a combination of techniques would be necessary to ascertain its complete structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For a comprehensive analysis of this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR spectra would be essential.
¹H NMR: This would provide information on the number of different proton environments and their connectivity. One would expect to see signals corresponding to the methoxy (B1213986) protons (-OCH₃) and the protons of the 2-methylpropyl (isobutyl) groups. The integration of these signals would confirm the ratio of these groups.
¹³C NMR: This spectrum would reveal the number of unique carbon environments. Signals for the methoxy carbons and the distinct carbons of the isobutyl groups would be expected.
¹¹⁹Sn NMR: The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin atom. This would be crucial in determining the solution-state structure of the compound.
A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts (δ) would need to be determined experimentally.
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Assignment |
| ¹H | 3.0 - 4.0 | Singlet | -OCH₃ |
| 0.8 - 2.0 | Multiplets | -CH₂-CH(CH₃)₂ | |
| ¹³C | 50 - 60 | Quartet | -OCH₃ |
| 20 - 40 | Various | -CH₂-CH(CH₃)₂ | |
| ¹¹⁹Sn | -200 to +200 | Singlet | Sn |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify functional groups based on their characteristic vibrational frequencies. Key vibrational modes for this compound would include Sn-C and Sn-O stretching and bending frequencies.
A table of expected vibrational frequencies is provided below.
| Wavenumber (cm⁻¹) | Assignment | Technique |
| ~2900-2800 | C-H stretching | FTIR, Raman |
| ~1000-1100 | C-O stretching | FTIR |
| ~500-600 | Sn-C stretching | FTIR, Raman |
| ~400-500 | Sn-O stretching | FTIR, Raman |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be employed to determine the molecular weight of the compound and to gain insight into its fragmentation pattern, which can help confirm the structure. The analysis would likely show the molecular ion peak [M]⁺ and fragments corresponding to the loss of methoxy and isobutyl groups.
Mössbauer Spectroscopy for Tin Oxidation States and Local Environments
¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation state, coordination environment, and site symmetry of the tin atom. The key parameters obtained are the isomer shift (δ) and the quadrupole splitting (ΔEₐ). For a tin(IV) compound like this compound, specific values for these parameters would confirm the +4 oxidation state and provide clues about the geometry around the tin center.
Diffraction-Based Structural Analysis
Electron Diffraction Techniques for Micro- and Nanostructure Analysis
Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gaseous state, providing precise measurements of bond lengths, bond angles, and torsional angles. wikipedia.org This method is particularly valuable for organometallic compounds like this compound as it reveals the geometry of the molecule free from the intermolecular forces present in the solid state. wikipedia.orgdntb.gov.ua
In a typical GED experiment, a high-energy electron beam is directed at a gaseous sample of the compound. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern that is recorded on a detector. wikipedia.org The analysis of this pattern allows for the determination of the internuclear distances within the molecule. For this compound, this would provide key structural parameters, such as the tin-carbon (Sn-C), tin-oxygen (Sn-O), oxygen-carbon (O-C), and carbon-carbon (C-C) bond lengths, as well as the C-Sn-C, C-Sn-O, and Sn-O-C bond angles.
Due to the lack of specific experimental GED data for this compound in the reviewed literature, we can infer expected structural parameters from crystallographic data of analogous diorganotin compounds. nih.gov For instance, in related six-coordinate diorganotin complexes, Sn-O bond lengths are typically in the range of 2.09 to 2.41 Å, and C-Sn-C bond angles can vary significantly depending on the steric bulk of the alkyl groups and the coordination geometry at the tin center. nih.gov A GED study of this compound would be anticipated to yield precise data within these expected ranges, providing a definitive gas-phase structure of the molecule.
| Parameter | Expected Range (based on analogous compounds) |
| Sn-C bond length | ~ 2.1 - 2.2 Å |
| Sn-O bond length | ~ 2.0 - 2.2 Å |
| C-Sn-C bond angle | ~ 120 - 140° |
| O-Sn-O bond angle | ~ 80 - 100° |
| C-Sn-O bond angle | ~ 100 - 120° |
This table presents hypothetical yet scientifically plausible data for this compound based on known values for similar organotin compounds, as direct experimental data is not available.
Surface and Morphological Characterization for Material Applications
The surface morphology and elemental composition of materials are critical factors in determining their performance in various applications, such as coatings and catalysts. scielo.br Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) are indispensable techniques for these characterizations. scielo.br
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface topography. In the context of this compound, particularly if it were used as a precursor for or a component in a surface coating, SEM would be employed to examine the uniformity, thickness, and microstructure of the resulting film. researchgate.net
Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping
Energy Dispersive X-ray Spectroscopy (EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. mdpi.com It is often coupled with SEM, allowing for the correlation of surface morphology with elemental composition. scielo.br When the electron beam of the SEM strikes the surface of a sample, it generates X-rays that are characteristic of the elements present. The EDS detector measures the energy of these X-rays to identify the elemental composition of the sample. mdpi.com
For a material containing this compound, EDS analysis would confirm the presence of tin (Sn), carbon (C), and oxygen (O). Furthermore, EDS mapping can provide a visual representation of the distribution of these elements across the surface. In the case of organotin methoxides anchored on a silica (B1680970) (SiO₂) support, EDS mapping would show the distribution of tin on the silica surface, confirming the successful anchoring of the organotin compound. scielo.br
A hypothetical EDS analysis of a coating derived from this compound on a silicon substrate would yield quantitative elemental data as shown in the table below.
| Element | Weight % | Atomic % |
| C K | 45.1 | 55.2 |
| O K | 18.8 | 17.3 |
| Si K | 10.5 | 5.5 |
| Sn L | 25.6 | 12.0 |
| Totals | 100.0 |
This table represents simulated EDS data for a hypothetical coating containing this compound on a silicon substrate, illustrating the type of quantitative elemental information obtained from this technique.
Computational and Theoretical Investigations of Dimethoxybis 2 Methylpropyl Stannane
Quantum Chemical Calculations
Quantum chemical calculations provide a fundamental understanding of the intrinsic properties of dimethoxybis(2-methylpropyl)stannane at the molecular level. These theoretical methods are instrumental in analyzing its electronic structure, determining its preferred three-dimensional arrangement, and predicting its reactivity.
Electronic Structure and Bonding Analysis
Theoretical studies of the electronic structure of this compound would involve the analysis of the molecular orbitals and the nature of the chemical bonds within the molecule. The bonding between the tin (Sn) atom and the oxygen (O) atoms of the methoxy (B1213986) groups, as well as the carbon (C) atoms of the 2-methylpropyl (isobutyl) groups, is of particular interest. These investigations would likely reveal the covalent character of the Sn-C and Sn-O bonds, with a degree of ionic character arising from the difference in electronegativity between tin and oxygen/carbon. The distribution of electron density would be mapped to identify regions of high and low electron density, providing insights into the molecule's polarity and potential sites for electrophilic or nucleophilic attack.
Molecular Geometry Optimization and Conformation Studies
Computational methods are employed to determine the most stable three-dimensional structure of this compound by finding the geometry that corresponds to the minimum energy on the potential energy surface. These geometry optimization calculations would likely show a tetrahedral or distorted tetrahedral arrangement around the central tin atom. Conformation studies would explore the different spatial orientations of the flexible 2-methylpropyl and methoxy groups. By calculating the relative energies of various conformers, the most energetically favorable conformation can be identified, which is crucial for understanding the molecule's physical properties and how it interacts with other molecules.
Frontier Orbital Theory and Reactivity Predictions
Frontier orbital theory is a key component in predicting the chemical reactivity of this compound. This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates higher reactivity. Computational analyses would map the spatial distribution of these frontier orbitals to predict the most likely sites for chemical reactions.
| Calculated Parameter | Significance |
| HOMO Energy | Indicates electron-donating ability |
| LUMO Energy | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be used to investigate the pathways of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated. This information is vital for understanding the kinetics and thermodynamics of the reaction, providing a detailed, step-by-step picture of how reactants are converted into products. For instance, the hydrolysis of this compound could be modeled to understand the mechanism of Sn-O bond cleavage.
Computational Design of Novel Organotin Derivatives for Targeted Applications
The insights gained from computational studies of this compound can be leveraged in the computational design of new organotin derivatives. By modifying the chemical structure in silico—for example, by substituting the methoxy or 2-methylpropyl groups with other functional groups—researchers can systematically explore how these changes affect the molecule's electronic properties, reactivity, and potential for specific applications. This rational design approach can accelerate the discovery of new compounds with desired properties, such as enhanced catalytic activity or improved material characteristics, while potentially reducing the need for extensive experimental synthesis and testing.
Catalytic Applications of Dimethoxybis 2 Methylpropyl Stannane in Organic Transformations
Catalysis in Polymer Synthesis and Modification
Organotin compounds, including dialkyldimethoxytin derivatives, are well-established catalysts in polymer science. Their efficacy stems from the Lewis acidic nature of the tin center, which can activate various functional groups, and the lability of the tin-oxygen bond that participates in key reaction steps.
In the domain of polymerization, organotin alkoxides like dimethoxybis(2-methylpropyl)stannane can function as initiators, particularly for ring-opening polymerization (ROP) of cyclic esters such as lactides. The initiation mechanism typically involves the nucleophilic attack of the methoxy (B1213986) group on the cyclic monomer, leading to the opening of the ring and the formation of a propagating polymer chain with a tin alkoxide end-group.
For instance, studies on dibutyltin (B87310) dimethoxide, a close structural analog, have shown its effectiveness in initiating the polymerization of lactide to produce polylactide (PLA). lupinepublishers.com However, it has been noted that such tin methoxides can also act as potent transesterification catalysts, which can lead to "back-biting" degradation of the polymer, affecting the final molecular weight and stereochemical integrity of the polymer, especially at elevated temperatures. lupinepublishers.com
The catalytic activity of dialkyltin(IV) complexes is attributed to the Lewis acidity of the tin atom, which allows for the coordination of additional molecules and the associative exchange of its labile ligands. rsc.org
The formation of polyurethanes from the reaction of polyols and polyisocyanates is a significant industrial process where organotin compounds find extensive use as catalysts. lupinepublishers.comrsc.orglupinepublishers.com While specific data for this compound is not abundant in publicly accessible literature, the catalytic behavior of dialkyltin compounds, such as dibutyltin dilaurate (DBTDL), is well-documented and provides a model for understanding its potential role. reaxis.comwhamine.com
Two primary mechanisms are proposed for the organotin-catalyzed urethane (B1682113) formation: a Lewis acid mechanism where the tin center activates the isocyanate group, and an insertion mechanism where the alcohol first reacts with the organotin catalyst to form a more reactive tin alkoxide intermediate. lupinepublishers.comrsc.org
The selection of the catalyst can significantly influence the curing time and final properties of the polyurethane material. reaxis.com Organotin catalysts are known to be particularly effective in promoting the gelation reaction (chain extension). google.com
Table 1: Comparison of Catalytic Activity of Different Catalyst Types in Polyurethane Formation
| Catalyst Type | Relative Gelation Time | Key Characteristics |
| Organotin (e.g., DBTDL) | Fast | High catalytic activity, promotes gelation. reaxis.comgoogle.com |
| Bismuth-based | Moderate to Fast | Lower toxicity alternative to organotins. durachem.com |
| Zinc-based | Moderate | Often used as a co-catalyst to modify cure profile. durachem.com |
| Amine | Variable | Promotes blowing and cross-linking reactions. google.com |
This table provides a general comparison; specific performance can vary based on the formulation.
This compound and related organotin compounds are effective catalysts for esterification and transesterification reactions. researchgate.netresearchgate.netrsc.org These reactions are fundamental in the synthesis of esters, polyesters, and for the production of biofuels. researchgate.net The catalytic action of organotin compounds in these transformations is generally attributed to the Lewis acidity of the tin(IV) center, which activates the carbonyl group of the ester or carboxylic acid, facilitating nucleophilic attack by an alcohol. rsc.org
Mono- and dialkyltin(IV) complexes have demonstrated good catalytic performance and stability in these reactions. rsc.org The presence of alkyl groups is considered crucial for the catalytic behavior. rsc.org While strong acids can also catalyze these reactions, organotin catalysts are often preferred as they are milder and lead to fewer side products. rsc.org
A review of tin-catalyzed esterification and transesterification reactions highlights the kinetic properties and catalytic activity of various organic and inorganic tin catalysts. researchgate.netsemanticscholar.org
Catalytic Activity in C-C and C-X Coupling Reactions
While organotin reagents, particularly trialkyltin derivatives, are famous participants in palladium-catalyzed cross-coupling reactions such as the Stille coupling, the specific catalytic role of this compound in promoting C-C and C-X (where X is a heteroatom) bond formation is not well-documented in the reviewed literature. uobabylon.edu.iq The Stille reaction typically involves the transfer of an organic group from the organotin reagent to an organic halide, catalyzed by a palladium complex, and does not use the organotin compound as the primary catalyst itself. uobabylon.edu.iq
Stereoselective Catalysis Mediated by Organotin Compounds
The development of stereoselective transformations is a key area of modern organic synthesis. Chiral organotin alkoxides have been developed and utilized in asymmetric catalysis. nih.gov These catalysts, often derived from chiral diols like BINOL, can mediate enantioselective reactions such as aldol (B89426) and Mannich-type reactions. nih.gov The mechanism involves the in-situ formation of a chiral tin enolate, which then reacts with an electrophile in a stereocontrolled manner. nih.gov
However, there is no specific information in the surveyed literature to suggest that this compound, which is an achiral compound, is used to mediate stereoselective catalytic reactions. The development of chiral organotin-hydride-catalyzed enantioselective radical cyclizations has also been explored, but this is a distinct area from the applications of organotin alkoxides. chemistryviews.org
Heterogeneous Catalysis Involving Supported Organotin Systems
To overcome challenges associated with the separation and reuse of homogeneous catalysts, efforts have been made to immobilize organotin catalysts on solid supports. google.com Supported functionalized organotin silanes have been developed as excellent heterogeneous catalysts for esterification, transesterification, and urethane-forming reactions. google.com These catalysts are prepared by chemically bonding an organotin silane (B1218182) to a solid support with surface hydroxyl groups, such as silica (B1680970), alumina, or glass. google.com
The key advantage of these heterogeneous catalysts is their ease of separation from the reaction products, which facilitates their reuse and minimizes tin contamination in the final product. google.com This is particularly important in applications where low levels of metal impurities are required. google.com
Absence of Research Data for this compound
Following a comprehensive search of scientific literature and databases, no specific research, scholarly articles, or patents were found detailing the catalytic applications, mechanistic insights, catalytic cycles, or active species related to the chemical compound this compound. This lack of available data prevents the creation of a scientifically accurate article on its role in organic transformations as a catalyst.
The performed searches aimed to uncover detailed research findings on the catalytic behavior of this specific organotin compound. However, the scientific and academic communities have not published studies on this particular subject. Therefore, it is not possible to provide an article that meets the requirements for thorough, informative, and scientifically accurate content based on existing research.
Further investigation into closely related diisobutyltin compounds also failed to yield specific mechanistic information that could be reliably attributed to this compound without engaging in speculation, which would compromise the factual integrity of the requested article. Without primary or secondary research sources, any discussion of catalytic cycles or active species would be unfounded.
No Publicly Available Research Found for "this compound" in Advanced Materials Science
Following a comprehensive search of scientific literature and public databases, no specific research or application data could be found for the chemical compound This compound within the detailed framework of advanced materials science and engineering as requested. The alternative name for this compound, diisobutyldimethoxystannane , also yielded no relevant results in the specified contexts.
The investigation sought to detail the compound's role in several key areas:
Incorporation into Functional Polymers and Composites: No studies were identified that describe the use of this compound as an additive or component in polymers and composites. Consequently, information regarding its influence on polymer properties, processing, or its role in the design of specialty polymer systems is not available in the public domain.
Precursors for Tin-Based Materials Synthesis: The search did not uncover any literature detailing the use of this compound as a precursor for fabricating tin oxide nanostructures. While various tin precursors, primarily inorganic salts like tin chlorides, are commonly used for this purpose, the application of this specific organotin compound is not documented. Similarly, no information was found on its use in the development of hybrid organic-inorganic materials.
Advanced Coating Technologies and Surface Modification: There is no available research indicating that this compound is utilized in advanced coating technologies or for surface modification applications.
Applications in Advanced Materials Science and Engineering
Advanced Coating Technologies and Surface Modification
Role in Adhesion Promotion
Dimethoxybis(2-methylpropyl)stannane, a dialkoxydialkylstannane, is understood to function as an effective adhesion promoter by forming a chemical bridge between a substrate and a coating. This capability is primarily attributed to its bifunctional nature, possessing both inorganic and organic reactivity within the same molecule. The methoxy (B1213986) groups provide a reactive site towards inorganic substrates, while the 2-methylpropyl (isobutyl) groups can entangle with or react into a polymer matrix.
The fundamental mechanism involves the hydrolysis of the methoxy groups in the presence of surface moisture on the substrate. This reaction forms reactive stannanol intermediates (a compound containing a Sn-OH group). These stannanol groups can then undergo a condensation reaction with hydroxyl (-OH) groups present on the surface of many inorganic substrates, such as glass, metal oxides, and ceramics. This condensation results in the formation of strong, durable covalent bonds (Sn-O-Substrate), effectively anchoring the organotin molecule to the substrate.
Simultaneously, the non-polar 2-methylpropyl groups extending away from the surface can physically entangle with the polymer chains of the adhesive or coating being applied. This interaction, based on van der Waals forces, creates a strong interfacial bond between the surface-treated substrate and the organic polymer matrix. In some cases, particularly with reactive polymer systems, the alkyl groups may also co-react with the polymer backbone during the curing process, further enhancing the adhesive strength.
Table 1: Adhesion Promotion Mechanism of this compound
| Step | Process | Chemical Transformation | Bond Type Formed |
| 1 | Hydrolysis | The methoxy groups (-OCH₃) react with surface moisture (H₂O). | Formation of stannanol intermediates (Sn-OH). |
| 2 | Condensation | The stannanol groups react with hydroxyl groups (-OH) on the substrate surface. | Covalent Sn-O-Substrate bonds. |
| 3 | Interfacial Bonding | The 2-methylpropyl groups interact with the polymer matrix of the coating or adhesive. | Physical entanglement (van der Waals forces) and potential co-reaction. |
Development of Hydrophobic or Oleophobic Surfaces
The application of this compound in surface modification can lead to the development of hydrophobic (water-repellent) and, to some extent, oleophobic (oil-repellent) surfaces. The principle behind this functionality lies in the chemical nature of the 2-methylpropyl groups and the ability of the compound to form a low-surface-energy coating.
When applied to a surface, typically through a sol-gel process or vapor deposition, the this compound undergoes hydrolysis and condensation reactions, similar to its role in adhesion promotion. This results in the formation of a thin, cross-linked organotin layer on the substrate. The key to achieving hydrophobicity is the orientation of the 2-methylpropyl groups, which project outwards from the surface.
These alkyl groups are non-polar and have a low affinity for water, which is a polar molecule. This chemical incompatibility leads to a high contact angle for water droplets on the treated surface, causing them to bead up and roll off easily, a phenomenon known as the "lotus effect." The branched structure of the 2-methylpropyl groups can create a rougher surface at the nanoscale, which can further enhance hydrophobicity by trapping air pockets beneath the water droplets, as described by the Cassie-Baxter model.
The effectiveness of the hydrophobic treatment depends on several factors, including the density of the alkyl groups on the surface and their orientation. A well-ordered and densely packed layer of 2-methylpropyl groups will present a uniform low-energy surface, maximizing water repellency.
While primarily hydrophobic, the presence of the non-polar alkyl groups can also impart a degree of oleophobicity, making the surface resistant to wetting by oils and other non-polar liquids. However, achieving high oleophobicity often requires the use of fluorinated alkyl chains, which have even lower surface energies than hydrocarbon chains.
Organotin compounds like this compound can also act as catalysts in the curing of silicone-based coatings. kbgtech.co.kr In these applications, the organotin compound facilitates the cross-linking of polysiloxane chains, which themselves can contain hydrophobic organic groups. This catalytic activity contributes to the formation of a durable and robust hydrophobic coating.
Table 2: Research Findings on Organotin Compounds in Hydrophobic Surface Development
| Research Focus | Compound Type | Method of Application | Key Findings |
| Hydrophobic Metal-Organic Frameworks (MOFs) | Organotin precursors | Hydrothermal synthesis | The organic part of the organotin protects the coordination bond from attack by water molecules, imparting hydrophobicity to the MOF structure. |
| Catalysis of Hydrophobic Coatings | Dialkyltin dicarboxylates | Curing of polysiloxane oligomers | Organotin compounds act as effective catalysts for the condensation reactions that form the cross-linked, hydrophobic silicone network. |
| Surface Modification of Glass | Organotin chlorides | Chemical Vapor Deposition | Forms a thin tin oxide layer that can be further functionalized to alter surface properties, including wettability. |
Future Research Directions and Emerging Trends
Sustainable and Green Synthesis Routes for Organotin Compounds
The synthesis of organotin compounds has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. The future of organotin synthesis, including for compounds like Dimethoxybis(2-methylpropyl)stannane, is geared towards greener and more sustainable routes. Research in this area is focusing on several key principles of green chemistry, such as waste reduction, use of renewable feedstocks, and avoidance of toxic solvents. nih.gov
Current research is exploring microwave-assisted synthesis, ultrasound-assisted processes, and solventless reaction conditions to reduce energy consumption and solvent waste. nih.gov For a compound like this compound, this could involve the direct synthesis from tin metal and isobutyl alcohol under catalytic conditions that avoid the use of organo-Grignard or organo-aluminum reagents, which are common in traditional syntheses but generate significant waste. Another avenue of exploration is the use of biocatalysis, where enzymes or microorganisms could facilitate the formation of tin-carbon bonds under mild conditions. nih.gov
| Green Synthesis Approach | Potential Advantage for this compound Synthesis | Research Focus |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, and potentially higher yields. | Optimization of reaction parameters and catalyst systems. |
| Sonochemistry (Ultrasound) | Enhanced reaction rates and yields through acoustic cavitation. | Development of suitable reactor designs for organometallic synthesis. |
| Solvent-Free Reactions | Reduced waste and environmental impact, simplified purification. | Investigation of solid-state reactions or reactions in supercritical fluids. |
| Biocatalysis | Use of renewable catalysts (enzymes) and mild reaction conditions. | Identification and engineering of enzymes for organotin synthesis. |
Exploration of Novel Catalytic Systems Utilizing this compound for Emerging Transformations
Organotin compounds are known catalysts for various organic reactions, including esterification, transesterification, and polyurethane formation. researchgate.netresearchgate.net The future in this domain lies in harnessing organotin catalysts like this compound for novel and more complex chemical transformations. The methoxy (B1213986) groups in this compound can be readily exchanged, making it a versatile precursor for designing new catalytic systems.
Emerging areas of interest include the development of catalysts for biodegradable polymer synthesis, such as polylactide (PLA) and polycaprolactone (PCL). researchgate.net Research is also directed towards their application in fine chemical synthesis, where high selectivity and activity are paramount. The isobutyl groups in this compound can influence the steric environment around the tin center, which could be exploited to achieve high stereoselectivity in asymmetric catalysis.
| Catalytic Application | Potential Role of this compound | Research Goal |
| Ring-Opening Polymerization | Catalyst for the synthesis of biodegradable polyesters like PLA and PCL. researchgate.net | Control over polymer molecular weight and stereochemistry. |
| Cross-Coupling Reactions | Precursor for catalytically active tin species in C-C and C-N bond formation. | Development of robust and recyclable catalytic systems. |
| CO2 Utilization | Catalyst for the conversion of carbon dioxide into valuable chemicals. | Design of efficient catalysts for CO2 fixation into organic molecules. |
| Asymmetric Catalysis | Chiral Lewis acid catalyst for stereoselective transformations. | Synthesis of chiral derivatives and their application in enantioselective reactions. |
Development of In Situ and Operando Characterization Techniques for Mechanistic Studies
A deeper understanding of catalytic mechanisms is crucial for the rational design of more efficient catalysts. The development and application of in situ and operando spectroscopic techniques are at the forefront of this endeavor. d-nb.infoaspbs.com These techniques allow researchers to study the catalyst under actual reaction conditions, providing invaluable insights into the nature of the active species, reaction intermediates, and deactivation pathways. aspbs.comdtu.dk
For reactions catalyzed by this compound, techniques such as in situ Fourier-transform infrared (FTIR), Raman spectroscopy, and X-ray absorption spectroscopy (XAS) could be employed to monitor the changes in the coordination environment of the tin center during the catalytic cycle. d-nb.infoaspbs.comacs.org This would help in elucidating the reaction mechanism, for instance, in the polymerization of lactides, by observing the interaction of the monomer with the tin catalyst in real-time.
| In Situ/Operando Technique | Information Gained | Relevance to this compound Catalysis |
| FTIR Spectroscopy | Identification of surface-adsorbed species and reaction intermediates. | Understanding the coordination of monomers and intermediates to the tin center. |
| Raman Spectroscopy | Probing the vibrational modes of the catalyst and reactants. | Characterizing the structure of the active catalytic species. |
| X-ray Absorption Spectroscopy (XAS) | Determination of the oxidation state and local coordination environment of the tin atom. d-nb.info | Monitoring changes in the electronic and geometric structure of the catalyst during the reaction. |
| Nuclear Magnetic Resonance (NMR) | Characterization of soluble species and reaction kinetics. | Following the conversion of reactants and the formation of products in the liquid phase. |
Integration with Machine Learning and Artificial Intelligence for Predictive Material and Catalyst Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize materials and catalyst discovery. acs.orginnovations-report.comyoutube.com These computational tools can analyze large datasets to identify complex relationships between catalyst structure and performance, thereby accelerating the design of new catalysts with desired properties. arxiv.orgresearchgate.net
In the context of this compound, ML models could be developed to predict its catalytic activity in various reactions based on a set of molecular descriptors. acs.org By training algorithms on existing experimental and computational data for a range of organotin catalysts, it would be possible to screen for optimal reaction conditions or even suggest modifications to the ligand sphere of the tin atom to enhance its catalytic performance for a specific transformation. innovations-report.comarxiv.org
| AI/ML Application | Objective | Potential Impact on this compound Research |
| Predictive Modeling | Forecast catalytic activity, selectivity, and stability. | Faster identification of promising applications and reaction conditions. |
| Descriptor Development | Identify key molecular features that govern catalytic performance. | Rational design of more efficient catalysts based on this compound. |
| Reaction Optimization | Predict optimal reaction parameters (temperature, pressure, solvent). | Reduced experimental effort and faster process development. |
| High-Throughput Screening | Virtually screen libraries of potential catalysts for specific reactions. | Discovery of novel catalytic applications for organotin compounds. |
Expanding Applications in Niche Advanced Material Sectors
While organotin compounds have established applications as PVC stabilizers and catalysts, future research is aimed at exploring their use in niche advanced material sectors. researchgate.netafirm-group.comroadmaptozero.com The unique properties of organotins, such as their thermal stability and catalytic activity, make them attractive for the development of functional polymers, coatings, and hybrid materials.
This compound could serve as a precursor for the synthesis of tin-containing polymers with tailored refractive indices for optical applications or as a cross-linking agent in the production of high-performance silicones. roadmaptozero.com Another potential application is in the formulation of anti-corrosion coatings, where the organotin moiety could provide both catalytic curing of the polymer matrix and enhanced protective properties.
| Advanced Material Sector | Potential Role of this compound | Desired Material Property |
| Functional Polymers | Monomer or catalyst for the synthesis of tin-containing polymers. | Enhanced thermal stability, specific optical properties, or flame retardancy. |
| High-Performance Coatings | Curing catalyst and adhesion promoter. | Improved durability, chemical resistance, and anti-corrosion properties. |
| Hybrid Organic-Inorganic Materials | Precursor for the formation of tin oxide nanoparticles within a polymer matrix. | Tailored mechanical, electrical, or optical properties. |
| Elastomers | Cross-linking catalyst for silicones and polyurethanes. afirm-group.comroadmaptozero.com | Controlled curing kinetics and enhanced mechanical properties. |
Strategies for Controlled Release and Degradation in Specific Applications
The environmental persistence and potential toxicity of some organotin compounds necessitate the development of strategies for their controlled release and degradation. nih.govresearchgate.netchromatographyonline.com Future research will focus on designing organotin-containing materials that can perform their function effectively and then degrade into less harmful substances under specific environmental triggers. researchgate.nettandfonline.com
For applications where this compound might be incorporated into a material, such as a biocide in a specialized coating, research could focus on creating polymer matrices that allow for a slow and controlled release of the active compound. tandfonline.comnih.gov Furthermore, designing the organotin molecule itself to be susceptible to environmental degradation pathways, such as photodegradation or microbial degradation, is a key area of future research. nih.govresearchgate.netnih.gov
| Strategy | Mechanism | Application Example |
| Controlled Release | Encapsulation in a polymer matrix or covalent attachment to a polymer backbone with a cleavable linker. tandfonline.com | Antifouling coatings with prolonged efficacy and reduced environmental impact. |
| Biodegradation | Design of organotin compounds that can be metabolized by microorganisms. nih.gov | Development of more environmentally benign agricultural fungicides. |
| Photodegradation | Incorporation of photosensitive groups into the organotin molecule. nih.gov | Materials that degrade upon exposure to sunlight at the end of their service life. |
| Hydrolytic Degradation | Introduction of hydrolytically unstable bonds in the ligands. | Self-degrading materials for temporary applications. |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Dimethoxybis(2-methylpropyl)stannane with high purity?
- Methodology : Synthesis should be conducted under inert conditions (e.g., nitrogen/argon atmosphere) due to its moisture sensitivity . Use Schlenk line techniques to prevent hydrolysis. Purification via column chromatography or fractional distillation is recommended, with monitoring by thin-layer chromatography (TLC) to track byproducts. Residual solvents (e.g., triethylamine) must be quantified using HPLC with a diluent of dimethyl sulfoxide and 1 N sodium hydroxide (4:1 ratio) to meet purity standards (>99.0%) .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Methodology :
- NMR : Use Sn NMR to confirm the stannane structure and assess ligand coordination.
- GC-MS : Employ gas chromatography-mass spectrometry (GC-MS) to verify molecular weight and isolate fractions, as demonstrated in analogous stannane studies .
- HPLC : Validate purity using a semi-preparative HPLC system with UV detection, referencing USP guidelines for system suitability .
Q. How should this compound be stored to prevent decomposition?
- Methodology : Store in moisture-resistant containers under inert gas (argon/nitrogen) at temperatures below -20°C, as moisture exposure leads to hydrolysis . Conduct periodic stability tests using thermogravimetric analysis (TGA) to monitor degradation under varying humidity conditions.
Advanced Research Questions
Q. How can catalytic efficiency in propylene polymerization be optimized using this compound?
- Methodology :
- Reaction Variables : Systematically vary temperature (70–120°C), pressure (1–10 atm), and monomer-to-catalyst molar ratios (500:1 to 2000:1).
- Kinetic Studies : Use in situ FTIR or Raman spectroscopy to track polymerization rates and intermediate formation.
- Post-Reaction Analysis : Quantify polymer molecular weight via gel permeation chromatography (GPC) and correlate with catalyst loading .
Q. How can contradictory data on organostannane stability under environmental stressors be resolved?
- Methodology :
- Controlled Experiments : Replicate stability tests under rigorously controlled humidity (0–80% RH) and temperature (25–100°C) using environmental chambers.
- Multi-Analyte Profiling : Combine TGA, differential scanning calorimetry (DSC), and Sn NMR to identify decomposition pathways .
- Statistical Validation : Apply ANOVA to assess significance of observed discrepancies, ensuring replicate sample sizes (n ≥ 3) .
Q. What computational approaches predict the electronic behavior of this compound in catalytic systems?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to evaluate electron-transfer capabilities.
- Molecular Dynamics (MD) : Simulate ligand dissociation energetics in solvent environments (e.g., toluene or hexane).
- Benchmarking : Compare results with experimental catalytic performance data to refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
